molecular formula C6H15ClN2O2 B1398313 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride CAS No. 1236265-30-7

2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride

Cat. No.: B1398313
CAS No.: 1236265-30-7
M. Wt: 182.65 g/mol
InChI Key: QIQURJAGCSLRGR-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Chemical Synthesis and Biological Evaluation : Research includes the synthesis of functionalized amino acid derivatives, including variants similar to 2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride, for potential use in designing anticancer agents. The derivatives showed promising cytotoxicity against human cancer cell lines, indicating potential for therapeutic applications (Kumar et al., 2009).

  • Corrosion Inhibition Studies : The molecular structure of amino acid compounds, akin to this compound, has been simulated to study their properties as corrosion inhibitors. This research could inform the development of new materials or coatings that protect against corrosion (Gómez et al., 2005).

  • Development of Chiral Monomers and Polymers : The creation of chiral monomers from derivatives of L-glutamic acid and L-alanine, which have structural similarities to this compound, paves the way for the synthesis of stereoregular polymers with potential applications in material science (Gómez et al., 2003).

  • Studying CO2 Capture Mechanisms : Investigations into the degradation of amines, similar to this compound, in post-combustion CO2 capture processes are crucial. This research aids in understanding the durability and efficiency of amines used in carbon capture technologies (Gouedard et al., 2012).

Biochemical and Pharmacological Research

  • Antihistaminic Activities : The antihistaminic and anticholinergic activities of 2-methylpropanamide and benzamide derivatives, structurally related to this compound, have been evaluated using isolated guinea pig ileum tissues. This research could contribute to the development of new antihistaminic drugs (Arayne et al., 2017).

  • Immunosuppressive Drug Development : Synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, with structural similarities to this compound, for their immunosuppressive effects. This research is vital for developing new drugs for organ transplantation (Kiuchi et al., 2000).

  • Drug-Release Studies for Copolymers : The copolymerization of compounds structurally related to this compound has been studied for the development of controlled drug-release systems. This research could be beneficial in the pharmaceutical field, particularly for creating sustained-release drug formulations (Babazadeh, 2007).

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-5(7)6(10)8(2)3-4-9;/h5,9H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQURJAGCSLRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.